Jak-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

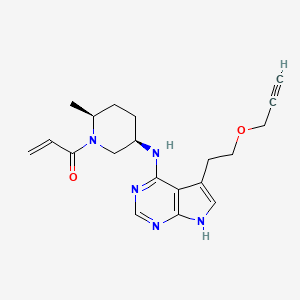

C20H25N5O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

1-[(2S,5R)-2-methyl-5-[[5-(2-prop-2-ynoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C20H25N5O2/c1-4-9-27-10-8-15-11-21-19-18(15)20(23-13-22-19)24-16-7-6-14(3)25(12-16)17(26)5-2/h1,5,11,13-14,16H,2,6-10,12H2,3H3,(H2,21,22,23,24)/t14-,16+/m0/s1 |

InChI Key |

OQQBLYFXQMNSIZ-GOEBONIOSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of JAK-IN-24: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of JAK-IN-24, a potent inhibitor of the Janus kinase (JAK) family. The document details its inhibitory activity, its impact on the JAK/STAT signaling pathway, and provides representative experimental protocols for the assays used to characterize this and similar inhibitors.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are crucial transducers of cytokine signaling, playing a pivotal role in the immune response, hematopoiesis, and inflammation. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site within the kinase domain of JAK enzymes. By occupying this site, this compound prevents the phosphorylation of the JAKs themselves and their downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT pathway ultimately leads to the modulation of gene expression and a dampening of the inflammatory and immune responses mediated by numerous cytokines.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified through in vitro biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Stimulus | Parameter | Value | ATP Concentration | Reference |

| Biochemical Kinase Assay | JAK | IC50 | 0.534 nM | 4 µM | [1][2] |

| Biochemical Kinase Assay | JAK | IC50 | 24 nM | 1 mM | [1][2] |

| Cell-Based Assay | PBMC IL-15 induced STAT5 phosphorylation | IC50 | 86.171 nM | Not Applicable | [1][2] |

| Stability Assay | Human Whole Blood | t1/2 | 267.223 min | Not Applicable | [1][2] |

Signaling Pathway Inhibition

This compound exerts its therapeutic effects by directly intervening in the JAK/STAT signaling cascade. The following diagram illustrates the canonical JAK/STAT pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used in the characterization of JAK inhibitors like this compound.

In Vitro JAK Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.

Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic activity of a specific Janus kinase isoform.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a solution of the JAK enzyme and the peptide substrate in kinase buffer. Add 5 µL of this solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific JAK enzyme, or as specified in the experimental design (e.g., 4 µM or 1 mM).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

IL-15 Induced STAT5 Phosphorylation Assay in PBMCs (Cell-Based Assay)

This protocol outlines a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in primary human cells.

Objective: To determine the potency of this compound in inhibiting IL-15-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant human IL-15

-

This compound (or other test inhibitor) dissolved in DMSO

-

Phosflow Lyse/Fix Buffer (BD Biosciences)

-

Phosflow Perm Buffer III (BD Biosciences)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, and anti-phospho-STAT5 (pY694)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with recombinant human IL-15 (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

Immediately stop the stimulation by adding Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubating on ice for 30 minutes.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, and anti-phospho-STAT5) for 60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on specific lymphocyte populations (e.g., CD3+ T cells) and quantify the median fluorescence intensity (MFI) of phospho-STAT5.

-

Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration relative to the IL-15 stimulated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

References

Unveiling the Selectivity Profile of a Novel Pan-JAK Inhibitor: A Technical Overview

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the selectivity profile of a representative pan-Janus Kinase (JAK) inhibitor. The data presented herein is based on established experimental protocols and serves as a comprehensive example for the characterization of similar small molecule inhibitors targeting the JAK family of tyrosine kinases.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2][3] This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These kinases are essential for the signal transduction of a wide array of cytokines and growth factors, which are pivotal in regulating cellular processes such as proliferation, differentiation, and immune responses.[4][5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[3]

This guide details the inhibitory activity and selectivity of a representative pan-JAK inhibitor, using Tofacitinib as a well-documented example, against the four JAK isoforms. The following sections present quantitative data on its inhibitory potency, detailed methodologies for the key experiments, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Profile

The inhibitory activity of the representative JAK inhibitor was assessed against each of the four JAK family members using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

| Kinase Target | Representative IC50 (nM) | Assay Type |

| JAK1 | 1 | Biochemical (Cell-free) |

| JAK2 | 20 | Biochemical (Cell-free) |

| JAK3 | 1 | Biochemical (Cell-free) |

| TYK2 | 56 | Biochemical (Cell-free) |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the JAK selectivity profile involves a series of biochemical and cellular assays. The following are detailed methodologies for the key experiments typically cited in the characterization of JAK inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against each purified JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Substrate peptide (e.g., a poly-GT peptide)

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or unlabeled for non-radiometric methods

-

Test compound (e.g., Jak-IN-24) at various concentrations

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA)

-

Filter plates or other separation method

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a series of dilutions of the test compound in the kinase reaction buffer.

-

In a multi-well plate, combine the purified JAK enzyme and the substrate peptide.

-

Add the diluted test compound to the wells. A control with no inhibitor (vehicle only) is also included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Separate the phosphorylated substrate from the unreacted ATP. For radiometric assays, this is often done by spotting the reaction mixture onto phosphocellulose filter paper and washing away the unincorporated [γ-³²P]ATP.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitor potency.

Objective: To determine the cellular potency of the test compound by measuring its effect on the phosphorylation of STAT proteins downstream of JAK activation.

Materials:

-

A human cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells or peripheral blood mononuclear cells).

-

Cytokine corresponding to the JAK pathway of interest (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2, IFN-α for JAK1/TYK2).

-

Test compound at various concentrations.

-

Cell culture medium.

-

Lysis buffer.

-

Antibodies specific for total STAT and phosphorylated STAT (pSTAT).

-

Detection method such as Western blotting, ELISA, or flow cytometry.

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

-

After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract the proteins.

-

Quantify the levels of pSTAT and total STAT using the chosen detection method.

-

Normalize the pSTAT signal to the total STAT signal.

-

Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.

-

Calculate the cellular IC50 value.

Visualizing Key Pathways and Processes

To better illustrate the mechanism of action and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.

Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.

Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.

References

- 1. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

In-Depth Technical Guide to Jak-IN-24: A Potent Janus Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Jak-IN-24, a potent inhibitor of the Janus kinase (JAK) family. This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a pyrrolo[2,3-d]pyrimidine core scaffold. A key structural feature is the presence of a terminal alkyne group, which makes it a valuable tool for chemical biology applications, particularly for "click chemistry" reactions. This allows for the facile attachment of probes for affinity-based protein profiling and target identification studies.

Chemical Identifiers:

-

Molecular Formula: C₂₀H₂₅N₅O₂

-

Molecular Weight: 367.44 g/mol

-

IUPAC Name: 1-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-1-yl)-2-(prop-2-yn-1-yloxy)ethan-1-one

-

SMILES String: C#CCOc1cn(C2CN(C(=O)CO)C2)c2c1c(c1c[nH]c3nccnc13)-cn2

Mechanism of Action

This compound exerts its biological effects through the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that are central to immune response and hematopoiesis.

Upon cytokine binding to their receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation. This compound, by inhibiting JAK activity, effectively blocks this signaling cascade, leading to a reduction in the inflammatory response.

Quantitative Biological Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Assay | Parameter | Value | Conditions | Reference |

| JAK Inhibition | IC₅₀ | 0.534 nM | In the presence of 4 µM ATP | [1] |

| JAK Inhibition | IC₅₀ | 24 nM | In the presence of 1 mM ATP | [1] |

| STAT5 Phosphorylation | IC₅₀ | 86.171 nM | PBMC IL-15 induced | [1] |

| Human Whole Blood Stability | t₁/₂ | 267.223 min | [1] |

Table 1: In Vitro Activity and Stability of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for assessing the inhibitory activity of compounds like this compound.

Experimental Protocols

JAK Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a specific JAK family member.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

-

This compound (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the JAK enzyme and peptide substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

PBMC STAT5 Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of IL-15-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

Recombinant human IL-15

-

This compound (in DMSO)

-

Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

-

Phospho-specific anti-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Aliquot 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate at 37°C for 1-2 hours.

-

Stimulate the cells by adding IL-15 to a final concentration of 50 ng/mL and incubate at 37°C for 15-30 minutes.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.

-

Stain the cells with the phospho-specific anti-STAT5 antibody for 30-60 minutes at room temperature in the dark.

-

Wash the cells with wash buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the appropriate cell population.

-

Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a potent and valuable research tool for studying the JAK-STAT signaling pathway. Its well-defined chemical structure, characterized inhibitory activity, and suitability for click chemistry applications make it an excellent probe for investigating the roles of JAK kinases in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological effects of this and other JAK inhibitors.

References

An In-depth Technical Guide on the Discovery and Development of the JAK1/2 Inhibitor INCB018424 (Ruxolitinib)

Introduction

This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of the Janus kinase (JAK) inhibitor INCB018424, widely known as ruxolitinib. While the query specified "Jak-IN-24," publicly available scientific literature does not reference a compound by this name. It is highly probable that the intended subject is INCB018424, a well-documented and clinically significant JAK inhibitor developed by Incyte Corporation. This guide will proceed under that assumption, detailing the preclinical and developmental aspects of this pivotal molecule.

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.[2][5] Notably, a specific mutation, JAK2 V617F, leads to constitutive kinase activation and is a key driver in the pathology of most MPNs.[6] This has made JAKs, particularly JAK2, a prime target for therapeutic intervention.[5][6]

Discovery and Development

Ruxolitinib (formerly INCB018424) was identified as a potent and selective inhibitor of both JAK1 and JAK2.[7] The rationale for targeting both kinases stems from the understanding that while JAK2 mutations are central to MPNs, the pro-inflammatory cytokines contributing to the disease symptoms often signal through JAK1.[7] Therefore, dual inhibition was hypothesized to provide greater clinical benefits.[7] Ruxolitinib was the first JAK inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of myelofibrosis.[4][8]

The development process involved extensive preclinical characterization to assess its potency, selectivity, and therapeutic potential. These studies demonstrated that INCB018424 effectively inhibits JAK-mediated signaling, reduces cellular proliferation, and induces apoptosis in cells driven by the JAK2 V617F mutation.[7]

Mechanism of Action

The JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface.[9] This binding event brings the receptor-associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[9] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[9][10]

Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of JAK1 and JAK2, preventing their phosphorylation and activation.[3] This blockade effectively halts the downstream phosphorylation of STAT proteins, thereby inhibiting the entire signaling cascade that leads to aberrant cell growth and inflammation.[10]

Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424 (Ruxolitinib).

Quantitative Data: Inhibitory Activity

The potency of INCB018424 was evaluated against a panel of kinases to determine its activity and selectivity. The data is summarized in the table below.

| Kinase Target | IC50 (nM) |

| JAK1 | 3.3 |

| JAK2 | 2.8 |

| JAK2 V617F | 3.2 |

| JAK3 | 428 |

| TYK2 | 19 |

| Note: Data synthesized from preclinical characterization studies. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. |

Experimental Protocols

Detailed methodologies are crucial for understanding the discovery and evaluation of a therapeutic agent. Below are summaries of key experimental protocols used in the preclinical characterization of INCB018424.

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB018424 against specific JAK enzymes.

-

Methodology:

-

Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) are incubated in a reaction buffer.

-

A specific peptide substrate and ATP are added to the reaction mixture.

-

INCB018424 is added at various concentrations to different wells.

-

The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radioactive ATP ([γ-³²P]ATP) followed by scintillation counting.

-

The percentage of inhibition at each concentration is calculated relative to a control (e.g., DMSO vehicle).

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation and Apoptosis Assays

-

Objective: To assess the effect of INCB018424 on the growth and survival of cells dependent on JAK signaling, such as Ba/F3 cells engineered to express the JAK2 V617F mutation.[7]

-

Methodology (Proliferation):

-

Ba/F3-EpoR-JAK2V617F cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of INCB018424 or a vehicle control.

-

After an incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

-

The results are used to calculate the concentration that inhibits cell growth by 50% (GI50).

-

-

Methodology (Apoptosis):

-

Cells are treated with INCB018424 for a specified time (e.g., 24 hours).[7]

-

Apoptosis is assessed using flow cytometry after staining with Annexin V and propidium iodide (PI).[7] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).

-

Alternatively, mitochondrial membrane depolarization, an early hallmark of apoptosis, can be measured by flow cytometry using a probe like JC-1.[7]

-

STAT Phosphorylation Assay (Flow Cytometry)

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell populations.

-

Methodology:

-

Whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) are incubated with various concentrations of INCB018424.

-

A specific cytokine (e.g., IL-6 to stimulate STAT3, or GM-CSF to stimulate STAT5) is added to induce JAK-STAT signaling.

-

The stimulation is stopped by fixing the cells with a fixative agent (e.g., paraformaldehyde).

-

Red blood cells are lysed, and the remaining white blood cells are permeabilized to allow antibodies to enter the cells.

-

Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify specific cell types like T-cells or monocytes) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

-

The level of phosphorylated STAT in each cell population is quantified using a flow cytometer.

-

The dose-dependent inhibition of STAT phosphorylation by INCB018424 is then determined.

-

Caption: Workflow for a whole-blood phospho-STAT flow cytometry assay.

Conclusion

INCB018424 (ruxolitinib) represents a landmark achievement in targeted therapy, validating the JAK-STAT pathway as a druggable target for myeloproliferative neoplasms and other immune-mediated diseases.[1][11] Its discovery and development were guided by a strong biological rationale and supported by rigorous preclinical evaluation, including detailed biochemical and cellular assays. The methodologies outlined in this guide were instrumental in characterizing its potency, selectivity, and mechanism of action, ultimately paving the way for its successful clinical application. The continued study of ruxolitinib and the development of next-generation JAK inhibitors underscore the profound impact of this pioneering molecule on modern medicine.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ashpublications.org [ashpublications.org]

- 8. mdpi.com [mdpi.com]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Collection - Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. m.youtube.com [m.youtube.com]

Jak-IN-24 patent WO2016178110 information

An In-Depth Technical Guide to the Janus Kinase Inhibitor Jak-IN-24 (WO2016178110)

This technical guide provides a comprehensive overview of this compound, a Janus kinase (JAK) inhibitor, with a focus on the information disclosed in patent WO2016178110. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

This compound is a potent inhibitor of Janus kinases, a family of enzymes crucial in cytokine signaling pathways. The compound is identified as "Example 129" within the patent literature.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Conditions |

| JAK Inhibition IC50 | 0.534 nM | In the presence of 4 µM ATP |

| 24 nM | In the presence of 1 mM ATP | |

| STAT5 Phosphorylation Inhibition IC50 | 86.171 nM | PBMC IL-15 induced |

| Human Whole Blood Stability (t1/2) | 267.223 min |

Signaling Pathway

The JAK-STAT signaling pathway is the primary target of this compound. This pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited for this compound are provided below.

JAK Inhibition Assay

The inhibitory activity of this compound on Janus kinases was determined using a biochemical assay. The protocol is as follows:

-

Assay Components : Recombinant JAK enzyme, a suitable peptide substrate, and ATP.

-

Test Compound Preparation : this compound was serially diluted to various concentrations.

-

Reaction Initiation : The kinase reaction was initiated by adding ATP to a mixture of the JAK enzyme, peptide substrate, and the test compound. The reaction was performed at two different ATP concentrations (4 µM and 1 mM) to determine the mode of inhibition.

-

Incubation : The reaction mixture was incubated at a controlled temperature to allow for substrate phosphorylation.

-

Detection : The level of substrate phosphorylation was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based technology.

-

Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

STAT5 Phosphorylation Inhibition Assay in PBMCs

This cellular assay was used to determine the effect of this compound on the downstream signaling of the JAK pathway.

-

Cell Preparation : Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

-

Compound Treatment : PBMCs were pre-incubated with varying concentrations of this compound.

-

Stimulation : The cells were stimulated with Interleukin-15 (IL-15) to induce the phosphorylation of STAT5.

-

Cell Lysis and Staining : After stimulation, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

-

Flow Cytometry : The level of pSTAT5 was quantified using flow cytometry.

-

Data Analysis : The IC50 value was determined by analyzing the dose-response curve of pSTAT5 inhibition.

Human Whole Blood Stability Assay

This assay was performed to evaluate the metabolic stability of this compound in a physiologically relevant matrix.

-

Sample Preparation : Fresh human whole blood was collected.

-

Compound Incubation : this compound was added to the whole blood at a defined concentration and incubated at 37°C.

-

Time-Point Sampling : Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Sample Processing : The reaction was quenched at each time point by protein precipitation with an organic solvent. The samples were then centrifuged to separate the plasma.

-

LC-MS/MS Analysis : The concentration of this compound remaining in the plasma at each time point was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis : The half-life (t1/2) of the compound was calculated from the disappearance rate of the parent compound over time.

Understanding the In Vitro Function of Jak-IN-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro functions and characterization of Jak-IN-24, a novel ATP-competitive inhibitor of the Janus kinase (JAK) family. This document details its mechanism of action, kinase selectivity, and its effects on cellular signaling pathways, providing a comprehensive resource for researchers in immunology, oncology, and inflammatory diseases.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including immune responses, hematopoiesis, cell proliferation, and inflammation.[1][2][3] The pathway is initiated when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[1][2]

Upon activation, JAKs phosphorylate each other and then create docking sites on the intracellular domain of the receptor by phosphorylating tyrosine residues.[1][4] This recruits Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by the JAKs.[4][5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to modulate the expression of target genes.[4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[2][3][6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that exerts its function by competing with ATP for binding to the kinase domain of JAK enzymes.[7] By occupying the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream phosphorylation of STAT proteins and their translocation to the nucleus.[5] This inhibition effectively attenuates the signaling of multiple pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[5]

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Jak-IN-24 for STAT5 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating essential cellular processes like proliferation, differentiation, and immune function.[1][2][3] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor, which then serves as a docking site for STAT proteins.[5] These recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.[5]

Dysregulation of the JAK/STAT pathway is a key driver in various autoimmune diseases, inflammatory conditions, and cancers.[2][4] Specifically, the JAK/STAT5 signaling axis, often activated by cytokines such as Interleukin-15 (IL-15), is crucial for lymphocyte function.[6] Jak-IN-24 is a potent inhibitor of the JAK family of enzymes. By blocking JAK activity, this compound effectively prevents the downstream phosphorylation of STAT5, making it a valuable tool for studying the biological consequences of STAT5 inhibition and for the development of novel therapeutics.[6]

Mechanism of Action: Inhibition of STAT5 Phosphorylation

This compound functions as an ATP-competitive inhibitor of JAK kinases.[6] This inhibition prevents the autophosphorylation and activation of JAKs, thereby blocking the subsequent phosphorylation of STAT5 at tyrosine 694 (pSTAT5). This blockade of STAT5 activation is the key mechanism for its downstream effects. The following diagram illustrates the IL-15-induced JAK/STAT5 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The data is summarized in the table below.

| Assay Description | Parameter | Value |

| JAK Inhibition (Biochemical Assay, 4 µM ATP) | IC₅₀ | 0.534 nM[6] |

| JAK Inhibition (Biochemical Assay, 1 mM ATP) | IC₅₀ | 24 nM[6] |

| IL-15 Induced STAT5 Phosphorylation (Human PBMCs) | IC₅₀ | 86.171 nM[6] |

| Stability in Human Whole Blood | t₁/₂ | 267.223 min[6] |

Experimental Protocols

Protocol 1: Inhibition of IL-15 Induced STAT5 Phosphorylation in Human PBMCs by Flow Cytometry

This protocol details a method to measure the inhibitory effect of this compound on IL-15-induced STAT5 phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry.

-

Human PBMCs, isolated from fresh whole blood

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

This compound (CAS: 2042629-43-4)

-

Dimethyl sulfoxide (DMSO)

-

Recombinant Human IL-15

-

Phosflow Lyse/Fix Buffer

-

Phosflow Perm Buffer III

-

Anti-pSTAT5 (pY694) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)

-

Antibodies for cell surface markers (e.g., CD3, CD4) for lymphocyte gating

-

Stain Buffer (e.g., PBS with 2% FBS)

-

96-well V-bottom plates

-

Flow cytometer

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.

-

Count the cells and adjust the density to 1 x 10⁶ cells/mL.

-

(Optional) For some cell types, cytokine starvation for 2-4 hours in serum-free media can reduce basal pSTAT5 levels.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Add 50 µL of cell suspension (5 x 10⁴ cells) to each well of a 96-well V-bottom plate.

-

Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Cytokine Stimulation:

-

Prepare a working solution of IL-15 in culture medium at a concentration predetermined to induce a submaximal STAT5 phosphorylation response (e.g., 2X the final desired concentration). An EC₈₀ concentration is often used for inhibition assays.

-

Add 100 µL of the IL-15 solution to each well (except for the unstimulated negative control wells, to which 100 µL of medium is added).

-

Incubate for 15 minutes at 37°C. This short incubation is critical as STAT5 phosphorylation is a rapid event.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by adding 1 mL of cold Phosflow Lyse/Fix Buffer to each well.

-

Incubate for 10-15 minutes at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

-

Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold Phosflow Perm Buffer III.

-

Incubate on ice for 30 minutes.

-

-

Antibody Staining:

-

Wash the cells twice with 1 mL of Stain Buffer, centrifuging at 500 x g for 5 minutes between washes.

-

Prepare a cocktail of fluorophore-conjugated antibodies (e.g., anti-pSTAT5, anti-CD3, anti-CD4) in Stain Buffer.

-

Resuspend the cell pellet in 100 µL of the antibody cocktail.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells once with Stain Buffer and resuspend in 200-300 µL for flow cytometry analysis.

-

Acquire data on a flow cytometer. Gate on the lymphocyte population of interest (e.g., CD3+ T cells).

-

Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each sample.

-

Normalize the MFI values to the positive (IL-15 stimulated, vehicle control) and negative (unstimulated) controls.

-

Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion

This compound is a potent, cell-permeable inhibitor of JAK kinases that effectively blocks cytokine-induced STAT5 phosphorylation. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound to investigate the role of the JAK/STAT5 pathway in various biological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Jak-IN-24 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Jak-IN-24, a potent Janus kinase (JAK) inhibitor equipped with a terminal alkyne. This functional group makes this compound an invaluable tool for a variety of click chemistry applications, including target engagement studies, competitive profiling, and activity-based protein profiling (ABPP).

Introduction to this compound and Click Chemistry

This compound is a selective inhibitor of the JAK family of non-receptor tyrosine kinases, which are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. The terminal alkyne on this compound allows for its covalent ligation to azide-containing reporter tags (e.g., biotin, fluorophores) via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the specific detection, enrichment, and identification of this compound's cellular targets.

Quantitative Data for this compound

| Parameter | Value | Conditions | Reference |

| IC50 (JAK inhibition) | 0.534 nM | 4 µM ATP | [1] |

| IC50 (JAK inhibition) | 24 nM | 1 mM ATP | [1] |

| IC50 (STAT5 Phosphorylation Inhibition) | 86.171 nM | PBMC IL-15 induced | [1] |

| Stability in Human Whole Blood (t1/2) | 267.223 min | [1] |

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Applications and Protocols

This compound's alkyne handle makes it a versatile chemical probe for various proteomic workflows. The following protocols provide a general framework that can be optimized for specific experimental goals.

Application 1: Target Engagement and Competitive Profiling in Cell Lysates

This application allows for the identification of cellular targets of this compound and can be adapted for competitive profiling to assess the selectivity of other unlabeled JAK inhibitors.

Caption: Workflow for identifying protein targets of this compound in cell lysates.

Protocol: Target Identification via Pull-Down from Cell Lysates

This protocol outlines the steps for identifying the protein targets of this compound from a complex biological sample.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound (alkyne probe)

-

Azide-PEG3-Biotin

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with varying concentrations of SDS)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Probe Incubation:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

Add this compound to the lysate at a final concentration of 1-10 µM. For competitive binding experiments, pre-incubate the lysate with a competing, unlabeled inhibitor for 30 minutes before adding this compound.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Click Reaction (CuAAC):

-

Prepare a fresh "click cocktail" by sequentially adding the following components to the lysate (final concentrations are suggested starting points):

-

Azide-PEG3-Biotin (100 µM)

-

THPTA (1 mM)

-

Copper(II) Sulfate (1 mM)

-

Sodium Ascorbate (5 mM) - Add this last to initiate the reaction.

-

-

Vortex briefly and incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Enrichment of Biotinylated Proteins:

-

Pre-wash streptavidin-agarose beads with lysis buffer.

-

Add the bead slurry to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A common wash series is:

-

2x with 1% SDS in PBS

-

2x with 0.1% SDS in PBS

-

2x with PBS

-

-

-

Analysis:

-

For Western Blotting: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 10 minutes. Analyze the eluate by SDS-PAGE followed by Western blotting with antibodies against candidate JAK kinases.

-

For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the bound proteins.

-

Application 2: In-Gel Fluorescence Visualization of Target Engagement

This method provides a more direct visualization of target engagement in a complex proteome without the need for enrichment.

Protocol: In-Gel Fluorescence Detection

Materials:

-

Same as Application 1, but replace Azide-PEG3-Biotin with a fluorescent azide (e.g., Azide-Fluor 488).

-

SDS-PAGE equipment and fluorescence gel scanner.

Procedure:

-

Cell Lysis and Probe Incubation: Follow steps 1 and 2 from the pull-down protocol.

-

Click Reaction with Fluorescent Azide:

-

Perform the click reaction as described in step 3 of the pull-down protocol, using a fluorescent azide instead of azide-biotin.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the proteins from the reaction mixture using a methanol/chloroform procedure to remove excess fluorescent probe and reaction components, which can interfere with imaging.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Resuspend the protein pellet in 1x SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

This method allows for the rapid assessment of on-target and off-target binding of this compound. A decrease in the fluorescence intensity of a specific band in the presence of a competing inhibitor confirms target engagement.

Concluding Remarks

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the detailed investigation of JAK kinase biology and the broader kinome. The protocols provided herein serve as a foundation for researchers to design and execute a range of experiments, from target identification and validation to inhibitor selectivity profiling. As with any experimental system, optimization of probe concentrations, incubation times, and washing conditions will be crucial for achieving high-quality, reproducible data.

References

Application Notes and Protocols for Protein Labeling with Jak-IN-24 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them significant targets in the development of therapeutics for autoimmune diseases, inflammation, and cancer. Jak-IN-24 is a potent JAK inhibitor that has been functionalized with a terminal alkyne group. This modification allows for the versatile introduction of reporter tags, such as fluorophores or biotin, through the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction. This enables the specific labeling and subsequent identification, visualization, and quantification of JAK proteins and their interacting partners within complex biological systems. These application notes provide detailed protocols for the use of this compound in chemoproteomic workflows.

Mechanism of Action and Labeling Strategy

This compound acts as an activity-based probe, binding to the ATP-binding site of JAK kinases. The presence of the alkyne handle on this compound allows for its covalent ligation to an azide-modified reporter tag via CuAAC. This reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions, making it suitable for labeling proteins in cell lysates and even in living cells. The resulting labeled proteins can then be analyzed by various proteomic techniques to study target engagement, identify off-targets, and quantify protein abundance.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate gene expression. This compound inhibits this pathway by blocking the kinase activity of JAKs.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical chemoproteomic experiment using this compound involves treating cells or lysates with the probe, followed by CuAAC to attach a reporter tag (e.g., biotin-azide for enrichment). The labeled proteins are then enriched, digested, and analyzed by mass spectrometry to identify and quantify the targets of this compound.

Caption: General experimental workflow for chemoproteomics using this compound.

Data Presentation

Quantitative proteomic analysis following enrichment with this compound and biotin-azide allows for the identification of inhibitor targets and the assessment of their binding affinities. The data is typically presented as a ratio of protein abundance in the this compound treated sample versus a control, often with corresponding p-values to indicate statistical significance.

Table 1: Quantitative Proteomic Data for this compound Targets

| Protein | Gene | Log2 Fold Change (this compound/Control) | p-value |

| Janus kinase 1 | JAK1 | 4.2 | <0.001 |

| Janus kinase 2 | JAK2 | 3.8 | <0.001 |

| Tyrosine-protein kinase TYK2 | TYK2 | 2.5 | <0.01 |

| Janus kinase 3 | JAK3 | 2.1 | <0.05 |

| Mitogen-activated protein kinase 1 | MAPK1 | 1.5 | n.s. |

| Serine/threonine-protein kinase 1 | STK1 | 1.2 | n.s. |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with this compound

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound (alkyne probe)

-

Azide-reporter tag (e.g., Biotin-Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Streptavidin beads

-

Wash buffers (e.g., PBS, 0.1% SDS in PBS)

-

Urea solution (8 M)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Mass spectrometry-grade water, acetonitrile, and formic acid

Procedure:

-

Cell Lysis: Harvest and wash cells, then lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Probe Incubation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add this compound to a final concentration of 1-10 µM. Incubate for 1 hour at 4°C with gentle rotation.

-

CuAAC Reaction:

-

Prepare a "click" reaction master mix. For a 1 mL reaction, add in the following order:

-

10 µL of 100 mM CuSO₄

-

20 µL of 50 mM THPTA

-

10 µL of 10 mM Biotin-Azide

-

-

Add the master mix to the lysate.

-

Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended): Precipitate proteins using a methanol/chloroform extraction to remove excess reagents.

-

Enrichment of Labeled Proteins:

-

Resuspend the protein pellet in a buffer containing 1% SDS.

-

Add pre-washed streptavidin beads and incubate for 2 hours at room temperature to capture biotinylated proteins.

-

Wash the beads sequentially with PBS, 1% SDS in PBS, and PBS to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in 8 M urea.

-

Reduce disulfide bonds with DTT (5 mM) for 30 minutes at 37°C.

-

Alkylate cysteine residues with IAA (15 mM) for 30 minutes in the dark.

-

Dilute the urea to <2 M with PBS.

-

Add trypsin and incubate overnight at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Dry the peptides and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

Protocol 2: Labeling of Proteins in Live Cells with this compound

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

This compound

-

Azide-reporter tag (e.g., a cell-permeable fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

THPTA

-

Sodium ascorbate

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Imaging buffer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound (typically 1-10 µM in culture medium) for 1-4 hours.

-

Cell Washing: Gently wash the cells three times with PBS to remove excess probe.

-

CuAAC Reaction (Live Cell Click-iT):

-

Prepare a fresh click reaction cocktail in PBS. For 1 mL, add:

-

2 µL of 100 mM CuSO₄

-

4 µL of 50 mM THPTA

-

1 µL of 10 mM fluorescent azide

-

10 µL of 100 mM sodium ascorbate

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells three times with PBS.

-

Fixation and Permeabilization (for intracellular imaging):

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

-

Imaging: Mount the cells in an appropriate imaging buffer and visualize the labeled proteins using fluorescence microscopy.

Conclusion

This compound, in conjunction with CuAAC chemistry, provides a powerful tool for the study of JAK kinases. The protocols outlined above offer a starting point for researchers to investigate JAK biology, validate drug-target engagement, and explore the off-target effects of JAK inhibitors. Optimization of probe concentration, incubation times, and click chemistry conditions may be necessary for specific cell types and experimental goals.

Application Notes and Protocols for Jak-IN-24 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Jak-IN-24, a Janus kinase (JAK) inhibitor, in immunology research. This document includes its mechanism of action, available quantitative data, and detailed protocols for key immunological assays.

Introduction to this compound

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade in mediating the cellular responses to a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors like this compound valuable tools for immunology research and potential therapeutic development.

Mechanism of Action

This compound exerts its effects by inhibiting the activity of JAK enzymes, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes, including those encoding pro-inflammatory cytokines.[1]

Quantitative Data

The available quantitative data for this compound is currently limited. The following table summarizes the known IC50 values. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

| Target | IC50 Value | ATP Concentration | Cell Type/Assay | Citation |

| JAK (general) | 0.534 nM | 4 µM | Biochemical Assay | [1] |

| JAK (general) | 24 nM | 1 mM | Biochemical Assay | [1] |

| IL-15 induced STAT5 phosphorylation | 86.171 nM | Not Applicable | Human PBMCs | [1] |

Experimental Protocols

The following are detailed protocols for common immunology assays that can be used to characterize the effects of this compound. These are general protocols and may require optimization for specific experimental setups.

Western Blot for Phospho-STAT Analysis

This protocol allows for the detection of the phosphorylation status of STAT proteins upon cytokine stimulation and treatment with this compound.

Materials:

-

Immune cells (e.g., PBMCs, T cells, macrophages)

-

Cell culture medium

-

Cytokine of interest (e.g., IL-2, IL-6, IFN-γ)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the STAT protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate immune cells at an appropriate density.

-

Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with the cytokine of interest for a predetermined time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody against the total form of the STAT protein to confirm equal loading.

-

Flow Cytometry for Phospho-STAT Analysis

This protocol provides a method to quantify the phosphorylation of STAT proteins at a single-cell level.

Materials:

-

Immune cells (e.g., PBMCs)

-

Cell culture medium

-

Cytokine of interest

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or commercial permeabilization buffer)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)

-

Fluorochrome-conjugated antibody against the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT3)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Prepare a single-cell suspension of immune cells.

-

Pre-treat cells with this compound or vehicle control for 1-2 hours.

-

Stimulate with the appropriate cytokine for 15-30 minutes at 37°C.

-

-

Fixation:

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells with FACS buffer.

-

Permeabilize the cells by resuspending the pellet in ice-cold permeabilization buffer and incubating on ice for 30 minutes.

-

-

Staining:

-

Wash the cells twice with FACS buffer to remove the permeabilization buffer.

-

Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies for both surface markers and intracellular phospho-STAT.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell populations of interest based on their surface marker expression.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within each population to quantify the level of phosphorylation.

-

Cell Viability Assay

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on immune cells.

Materials:

-

Immune cells

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo®)

-

Solubilization solution (for MTT assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Seed immune cells at a predetermined density in a 96-well plate.

-

-

Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

-

Addition of Viability Reagent:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

-

Incubation with Reagent:

-

Incubate the plate for the time specified in the reagent protocol to allow for color or signal development.

-

-

Measurement:

-

If using an MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the data and determine the IC50 value for cytotoxicity if applicable.

-

Conclusion

This compound is a potent inhibitor of the JAK-STAT signaling pathway and a valuable tool for immunology research. The protocols provided here offer a starting point for investigating its effects on immune cell signaling, function, and viability. Due to the limited publicly available data on the specific JAK isoform selectivity and comprehensive cytokine inhibition profile of this compound, researchers are strongly encouraged to perform thorough in-house validation and characterization for their specific applications.

References

Application Notes and Protocols: Jak-IN-24 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of the Janus kinase (JAK) inhibitor, Jak-IN-24, in dimethyl sulfoxide (DMSO). The following sections offer guidance on solution preparation, storage, and methods for experimental determination of its key physicochemical properties.

This compound: Overview and Mechanism of Action

This compound is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[2][3][4]

JAK inhibitors, like this compound, function by binding to the kinase domain of JAK proteins, preventing their activation and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockage of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes.[5]

JAK-STAT Signaling Pathway

References

Troubleshooting & Optimization

Troubleshooting Jak-IN-24 experiments

Welcome to the technical support center for Jak-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Janus kinases (JAKs).[1][2] It functions by binding to the kinase domain of JAK enzymes, preventing their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This blockade of the JAK-STAT signaling pathway ultimately modulates the transcription of genes involved in immune responses and inflammation.[3] this compound is also a click chemistry reagent, containing an alkyne group that allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2]

Q2: What are the IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for JAK is 0.534 nM in the presence of 4 μM ATP and 24 nM in the presence of 1 mM ATP.[1][2] It also inhibits the phosphorylation of STAT5 induced by IL-15 in peripheral blood mononuclear cells (PBMCs) with an IC50 of 86.171 nM.[1][2]

Q3: What are the common applications of this compound in research?

This compound is primarily used in research to study the role of the JAK-STAT pathway in various biological processes, including immune regulation, inflammation, and hematopoiesis.[4] It can be used in cell-based assays to investigate the effects of JAK inhibition on cytokine signaling and in animal models to explore its therapeutic potential for inflammatory and autoimmune diseases.[5] Its alkyne group also makes it suitable for use in chemical biology applications, such as target identification and validation studies.[1][2]

Q4: What are the potential off-target effects and safety concerns associated with JAK inhibitors like this compound?

Like other JAK inhibitors, this compound may have off-target effects.[6] Common safety concerns for this class of drugs include an increased risk of infections, thromboembolism, and malignancy.[7][8] It is crucial to monitor for these potential adverse events in preclinical and clinical studies. Some JAK inhibitors have been associated with a lack of isoform selectivity, leading to dose-limiting toxicities.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Poor Solubility of this compound

-

Question: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and procedure?

-

Answer: this compound is soluble in DMSO at a concentration of 100 mg/mL (272.15 mM).[2] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility.[2][10] If you observe precipitation, gentle heating to 37°C and sonication can aid in dissolution.[1][2] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]

Issue 2: Inconsistent or Weak Inhibition of STAT Phosphorylation

-

Question: My Western blot or flow cytometry results show inconsistent or weak inhibition of STAT phosphorylation after treating cells with this compound. What could be the cause?

-

Answer: Several factors could contribute to this issue:

-

Compound Stability: Ensure that your stock solution of this compound has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] It is recommended to use stock solutions stored at -80°C within 6 months and at -20°C within 1 month.[2]

-

ATP Concentration: The inhibitory potency of this compound is dependent on the ATP concentration in your assay, as it is an ATP-competitive inhibitor.[1][2] Higher ATP concentrations will require higher concentrations of this compound to achieve the same level of inhibition.

-

Cell Health and Density: Ensure your cells are healthy and not overgrown, as this can affect signaling pathways and drug response.

-

Incubation Time: Optimize the incubation time with this compound. A pre-incubation period with the inhibitor before cytokine stimulation may be necessary to allow for sufficient target engagement.

-